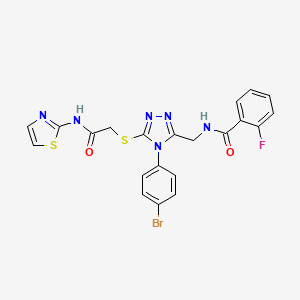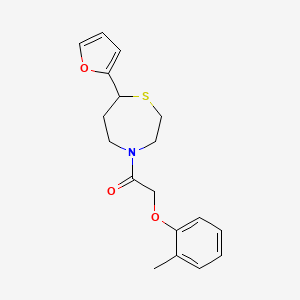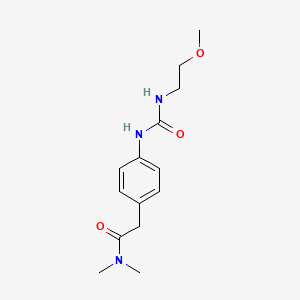
2-(4-(3-(2-メトキシエチル)ウレイド)フェニル)-N,N-ジメチルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound belongs to a class of molecules that often feature complex molecular structures with a combination of functional groups such as ureido, methoxyethyl, and dimethylacetamide. These functional groups contribute to the compound's unique physical and chemical properties, making it of interest for various chemical and pharmaceutical applications.
Synthesis Analysis
Synthesis of compounds with similar structures involves nucleophilic substitution reactions, condensation reactions, and the use of catalysts for specific transformations. For example, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole demonstrates the use of ethyl N'-acetylacetohydrazonate and 2-(4-methoxyphenyl)ethanamine in a reaction facilitated by specific conditions to achieve the desired product (Düğdü et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds is typically characterized using techniques such as IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography. These techniques help in determining the geometry, vibrational frequencies, and other molecular characteristics, as illustrated in the study of depside derivatives (Lv et al., 2009).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups present in the molecule. Ureido and acetamide groups, for example, can participate in hydrogen bonding, affecting the compound's solubility and reactivity. Studies on similar compounds have explored their reactivity with various electrophiles, nucleophiles, and the conditions that favor certain reaction pathways (Smith et al., 2013).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. The crystal structure of related compounds provides insights into molecular conformation and intermolecular interactions (Yang, 2007).
Chemical Properties Analysis
The chemical behavior of compounds is significantly influenced by their molecular structure. The presence of methoxy, ureido, and dimethylacetamide groups can affect the compound's reactivity, stability, and interaction with other molecules. The synthesis and characterization of sulfonamides derivatives, for example, reveal information about their inhibitory effects and potential applications (Abbasi et al., 2018).
科学的研究の応用
- プロト脱ボロン化: この化合物は、触媒的プロト脱ボロン化反応に使用されてきました。 例えば、求核性の低いボロン酸エステル錯体は、特定の部位へのアリール付加を阻害し、複雑な分子の生成につながります .
鈴木・宮浦カップリング
触媒的プロト脱ボロン化
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with biological targets through its functional groups. The ureido group could form hydrogen bonds with proteins, while the phenyl group could participate in hydrophobic interactions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-(2-methoxyethylcarbamoylamino)phenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-17(2)13(18)10-11-4-6-12(7-5-11)16-14(19)15-8-9-20-3/h4-7H,8-10H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEAXQBJYWFADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)
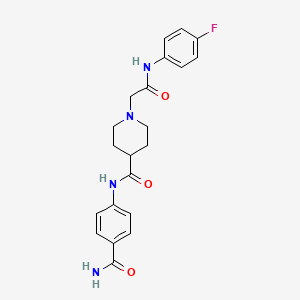
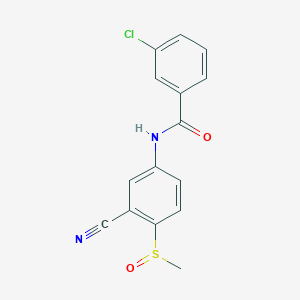
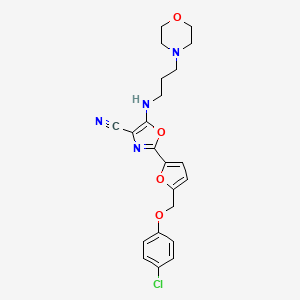
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)
![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)
![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/no-structure.png)
![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)
![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)
